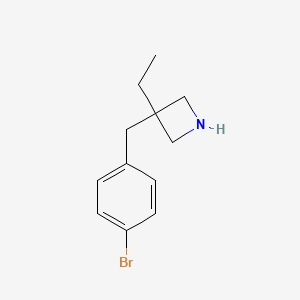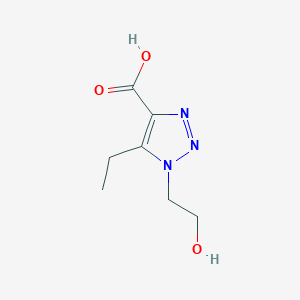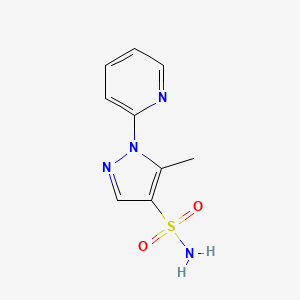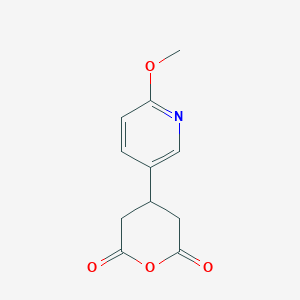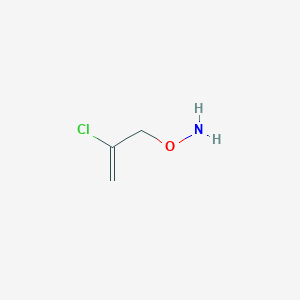
3-Cycloheptylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cycloheptylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their presence in various biologically active molecules and pharmaceuticals. The unique structure of this compound, which includes a cycloheptyl group attached to the pyrrolidine ring, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cycloheptanone with pyrrolidine in the presence of a reducing agent like sodium borohydride can yield this compound. Another method involves the use of 1,3-dipolar cycloaddition reactions, where a nitrone or azomethine ylide reacts with a dipolarophile like an olefin .
Industrial Production Methods: Industrial production of pyrrolidines, including this compound, often involves catalytic processes. For instance, the gas-phase catalytic method using tetrahydrofuran and ammonia under high temperature and pressure in the presence of solid acid catalysts is a common industrial approach .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cycloheptylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Cycloheptylpyrrolidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential biological activities. Pyrrolidine derivatives have been shown to possess various biological properties, including antimicrobial, anticancer, and neuropharmacological activities .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as potential drug candidates for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of 3-Cycloheptylpyrrolidine involves its interaction with specific molecular targets and pathways. Pyrrolidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, some pyrrolidine derivatives have been shown to inhibit enzymes involved in nucleotide biosynthesis, thereby affecting DNA replication and cell proliferation .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A five-membered nitrogen-containing heterocycle with various biological activities.
Pyrrolidinone: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolizidine: A bicyclic compound with significant biological and pharmacological properties.
Uniqueness: The uniqueness of 3-Cycloheptylpyrrolidine lies in its cycloheptyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. This structural feature allows for the exploration of new synthetic routes and the development of novel compounds with potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H21N |
|---|---|
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
3-cycloheptylpyrrolidine |
InChI |
InChI=1S/C11H21N/c1-2-4-6-10(5-3-1)11-7-8-12-9-11/h10-12H,1-9H2 |
Clé InChI |
XXXFYCABMGCJGS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)


